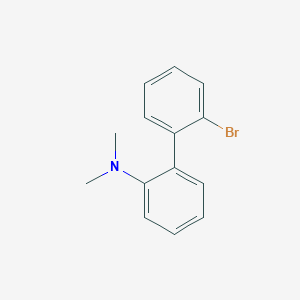

2-(Dimethylamino)-2'-bromo-1,1'-biphenyl

Description

2-(Dimethylamino)-2'-bromo-1,1'-biphenyl is a substituted biphenyl derivative featuring a dimethylamino (-N(CH₃)₂) group at the 2-position and a bromine atom at the 2'-position. This structure combines electron-donating (dimethylamino) and electron-withdrawing (bromo) groups, creating a push-pull electronic configuration that influences its optical, electrochemical, and thermal properties. Such compounds are pivotal in organic electronics, catalysis, and pharmaceutical intermediates due to their tunable electronic behavior and stability .

Properties

IUPAC Name |

2-(2-bromophenyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN/c1-16(2)14-10-6-4-8-12(14)11-7-3-5-9-13(11)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILIDRDRRAFKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584563 | |

| Record name | 2'-Bromo-N,N-dimethyl[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213697-67-7 | |

| Record name | 2'-Bromo-N,N-dimethyl[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dimethylamino)-2'-bromo-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2’-bromo-1,1’-biphenyl typically involves the bromination of 2-(Dimethylamino)-1,1’-biphenyl. This can be achieved through the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of 2-(Dimethylamino)-2’-bromo-1,1’-biphenyl may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2’-bromo-1,1’-biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The dimethylamino group can be oxidized to form N-oxides or reduced to form secondary amines.

Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

Substitution: Products include azido-biphenyls or thiol-substituted biphenyls.

Oxidation: N-oxides of the dimethylamino group.

Reduction: Secondary amines derived from the dimethylamino group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has demonstrated that biphenyl derivatives, including 2-(Dimethylamino)-2'-bromo-1,1'-biphenyl, exhibit significant anticancer properties. For instance, compounds with similar structures have been found to inhibit the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. In vitro studies have shown that these compounds can effectively block this interaction, enhancing T cell responses against tumors, making them potential candidates for cancer therapeutics .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have indicated that biphenyl derivatives can exhibit trypanocidal and antimycobacterial effects. These properties are particularly relevant in addressing diseases like Chagas' disease and tuberculosis, where existing treatments often fail due to resistance or toxicity .

3. Role in Drug Development

Biphenyl structures serve as versatile scaffolds in drug design. The dimethylamino group enhances solubility and bioavailability, making these compounds suitable for pharmaceutical applications. They are often used as intermediates in the synthesis of various drugs targeting conditions such as cancer, infections, and inflammatory diseases .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The structural characteristics of this compound make it an attractive candidate for use in OLEDs. Its ability to act as a charge transport material is critical in developing efficient light-emitting devices. Research indicates that biphenyl derivatives contribute to improved performance metrics in OLED applications due to their favorable electronic properties .

2. Liquid Crystals

Biphenyl derivatives are also utilized in the formulation of liquid crystals, which are essential components in display technologies. The rigidity and thermal stability of these compounds enhance the performance of liquid crystal displays (LCDs), making them integral to modern electronics .

Synthesis and Characterization

The synthesis of this compound typically involves electrophilic substitution reactions on biphenyl frameworks. Various synthetic methodologies have been developed to optimize yields and purity, including palladium-catalyzed cross-coupling reactions . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the purity of the synthesized compounds.

Case Studies

Case Study 1: PD-1/PD-L1 Inhibition

A recent study explored the efficacy of biphenyl-based small molecules in inhibiting the PD-1/PD-L1 interaction. The results indicated that modifications to the biphenyl structure could significantly enhance binding affinity and biological activity. Compounds derived from this compound showed promising results in cellular assays, indicating their potential as immune checkpoint inhibitors .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of 3-[4′-bromo-(1,1′-biphenyl)-4-yl]-N,N-dimethyl-3-(4-X-phenyl) derivatives against various pathogens. The study highlighted that certain modifications to the biphenyl structure led to increased efficacy against resistant strains of bacteria and protozoa .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2’-bromo-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a building block that can undergo various transformations. In biological systems, it may interact with proteins or nucleic acids through non-covalent interactions, such as hydrogen bonding or π-π stacking, influencing their function.

Comparison with Similar Compounds

Dimethylamino vs. Methoxy Groups

Replacing dimethylamino with methoxy (-OCH₃) in 2-bromo-2'-methoxy-1,1'-biphenyl (CAS 20837-12-1) alters electronic characteristics. Methoxy is a moderate electron donor, while dimethylamino is a stronger donor due to nitrogen’s lone pair. This results in:

- Higher HOMO Levels: Dimethylamino raises HOMO levels more than methoxy, enhancing hole-transport properties .

- Fluorescence Shifts: In fluorinated analogs (e.g., FDPAVBi), electron-withdrawing substituents (e.g., F) lower HOMO/LUMO levels and induce blue shifts. Dimethylamino’s strong donating nature may counteract bromo’s electron-withdrawing effect, reducing bandgap compared to methoxy derivatives .

Bromo vs. Other Halogens

In halogenated biphenyls (e.g., 2'-chloro-, 2'-bromo-, 2'-iodo-1,1'-biphenyl), bromo exhibits intermediate electronegativity and polarizability. Key differences include:

- Dissociative Electron Attachment (DEA) : Bromo derivatives show distinct ion yield peaks at ~1 eV, critical for cross-linking efficiency in materials science. Chloro and iodo analogs exhibit lower and broader yields, respectively .

Optical and Thermal Properties

Fluorescence Behavior

- Blue Shift: Fluorinated triphenylamine derivatives (e.g., FDPAVBi) exhibit a 7 nm blue shift in solution and 35 nm in films compared to non-fluorinated analogs. Dimethylamino-bromo systems may show similar shifts due to conjugation effects .

- Quantum Efficiency: The dimethylamino group in 2-(dimethylamino)-2'-bromo-1,1'-biphenyl likely enhances fluorescence quantum efficiency, as seen in FDPAVBi (5.7× higher than Alq₃) .

Thermal Stability

- Melting Points: Fluorinated compounds (e.g., FDPAVBi) show melting points ~300°C, ~80°C higher than non-fluorinated analogs. Dimethylamino-bromo systems may exhibit comparable stability due to steric and electronic synergies .

- Glass Transition (Tg) : Substituents like bromo can lower Tg (e.g., FDPAVBi: Tg = 95°C vs. DPAVBi: higher Tg), suggesting a trade-off between rigidity and amorphous film formation .

Cross-Coupling Reactions

2-bromo-2'-methoxy-1,1'-biphenyl serves as a halogen source in Suzuki-Miyaura couplings. The dimethylamino group in this compound may enhance reactivity in Buchwald-Hartwig aminations due to nitrogen’s coordination ability .

Data Tables

Table 1: Comparative Properties of Substituted Biphenyls

*Calculated based on similar structures. †Estimated from analogous compounds.

Table 2: Thermal Properties

| Compound | Tg (°C) | Crystallinity |

|---|---|---|

| FDPAVBi | 95 | Amorphous (film) |

| DPAVBi | >95 | Partially crystalline |

| 2-Bromo-2'-methoxy-1,1'-biphenyl | N/A | N/A |

Biological Activity

2-(Dimethylamino)-2'-bromo-1,1'-biphenyl is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a biphenyl structure with a dimethylamino group and a bromine atom. This unique configuration contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : It has demonstrated efficacy against certain pathogens, including mycobacteria and protozoa.

- Mechanisms of Action : The mechanisms by which this compound exerts its effects are still being elucidated but may involve interference with cellular processes such as apoptosis and cell cycle regulation.

Cytotoxicity Studies

Research has indicated that this compound can induce apoptosis in cancer cells. For instance, a study highlighted its ability to inhibit the growth of human cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

The compound has shown promising results against Mycobacterium tuberculosis and other pathogenic organisms. In a high-throughput screening study, it was part of a library tested for activity against tuberculosis, demonstrating significant inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 5 µg/mL | |

| Leishmania spp. | 3 µg/mL | |

| Staphylococcus aureus | 8 µg/mL |

The precise mechanisms through which this compound operates are under investigation. However, evidence suggests it may modulate pathways related to:

- Apoptosis : Inducing programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.

- Inhibition of Enzymatic Activity : Potentially inhibiting enzymes critical for pathogen survival.

Case Studies

Several studies have explored the biological activities of biphenyl derivatives, including the target compound:

- Study on Anticancer Activity : A systematic investigation into the structure-activity relationship revealed that modifications on the biphenyl core could enhance cytotoxic properties against specific tumor types .

- Antimycobacterial Screening : A high-throughput screening identified this compound as one of the effective agents against drug-resistant strains of Mycobacterium tuberculosis, highlighting its potential in treating resistant infections .

- Mechanistic Insights : Research into its mechanism indicated that it may disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.